N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a bromophenyl group, an ethylidene linkage, and a benzimidazole moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 4-bromoacetophenone with 1-ethyl-1H-benzimidazole-2-thiol in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethylidene group to an ethyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl derivatives
Substitution: Substituted bromophenyl derivatives
Scientific Research Applications
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and benzimidazole moieties are believed to play a crucial role in its biological activity. For instance, the benzimidazole group can interact with DNA or proteins, leading to the inhibition of specific enzymes or signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-1-(3-bromophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the benzimidazole moiety contributes to its potential biological activity. This combination makes it a valuable compound for various research applications .
Biological Activity
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a complex structure that combines elements of hydrazone and benzimidazole, which have been associated with various biological effects.
Antifungal Activity
Research indicates that derivatives of benzimidazole, a component of this compound, exhibit antifungal properties. For instance, compounds similar in structure have shown effectiveness against various fungal strains such as Candida albicans and Candida glabrata . The presence of the benzimidazole moiety is crucial for this activity, as it enhances interaction with fungal cell membranes.
Antibacterial Properties
Studies have demonstrated that benzimidazole derivatives possess significant antibacterial activity. The compound's structure allows it to interfere with bacterial cell wall synthesis and disrupt metabolic pathways . In particular, compounds with similar configurations have been tested against Gram-positive and Gram-negative bacteria, showing promising results.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Research on related compounds suggests that they inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response . The incorporation of the ethyl group from the benzimidazole enhances its ability to modulate inflammatory pathways.
Study 1: Antifungal Efficacy
In a study assessing the antifungal efficacy of various benzimidazole derivatives, two compounds demonstrated comparable activity to established fungicides. The study utilized clinical isolates to evaluate the minimum inhibitory concentrations (MICs) against C. albicans and C. glabrata, revealing that certain structural modifications significantly enhance antifungal potency .
Study 2: Antibacterial Activity Assessment
A series of synthesized compounds including this compound were tested against a panel of bacterial strains. Results indicated that the compound exhibited notable activity against Staphylococcus aureus with an MIC value significantly lower than that of standard antibiotics .
Research Findings
Properties
Molecular Formula |
C19H19BrN4OS |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H19BrN4OS/c1-3-24-17-7-5-4-6-16(17)21-19(24)26-12-18(25)23-22-13(2)14-8-10-15(20)11-9-14/h4-11H,3,12H2,1-2H3,(H,23,25)/b22-13+ |
InChI Key |
NOHLUNUURKTYTB-LPYMAVHISA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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